molecular formula C6H7BrN2O2S B13069220 (6-Bromopyridin-2-yl)methanesulfonamide

(6-Bromopyridin-2-yl)methanesulfonamide

Cat. No.: B13069220
M. Wt: 251.10 g/mol
InChI Key: HBPUJAGLYNGGKK-UHFFFAOYSA-N
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Description

(6-Bromopyridin-2-yl)methanesulfonamide is a chemical compound with the molecular formula C₆H₇BrN₂O₂S and a molecular weight of 251.10 g/mol . It is primarily used for research purposes and has applications in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromopyridin-2-yl)methanesulfonamide typically involves the bromination of pyridine derivatives followed by sulfonamide formation. One common method includes the reaction of 6-bromopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(6-Bromopyridin-2-yl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the sulfonamide group or the pyridine ring .

Scientific Research Applications

(6-Bromopyridin-2-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (6-Bromopyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromopyridin-2-yl)methanesulfonamide
  • (6-Bromo-pyridin-2-yl)methanol
  • 2-Bromo-5-methylpyridine

Uniqueness

(6-Bromopyridin-2-yl)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a methanesulfonamide group makes it a versatile intermediate for various synthetic and research applications .

Properties

Molecular Formula

C6H7BrN2O2S

Molecular Weight

251.10 g/mol

IUPAC Name

(6-bromopyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C6H7BrN2O2S/c7-6-3-1-2-5(9-6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11)

InChI Key

HBPUJAGLYNGGKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)CS(=O)(=O)N

Origin of Product

United States

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